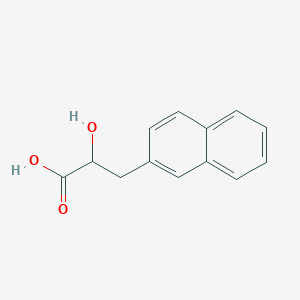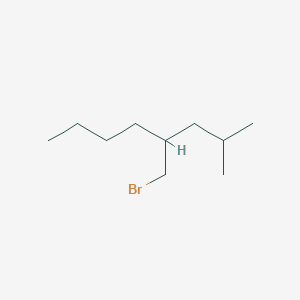
2,2-Dimethylchroman-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylchroman-7-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-7-carbaldehyde can be achieved through several methods. One efficient method involves the prenylation of phenols using tropylium tetrafluoroborate as an organic Lewis acid catalyst. This method is metal-free and can be performed in continuous flow, making it suitable for large-scale production . Another method involves the 1,3-dipolar cycloaddition reaction to prepare derivatives containing the chroman framework .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow chemistry, which allows for high efficiency, short reaction times, and simple product purification. This method is cost-effective and scalable, making it ideal for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylchroman-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed:
Oxidation: Formation of 2,2-Dimethylchroman-7-carboxylic acid.
Reduction: Formation of 2,2-Dimethylchroman-7-methanol.
Substitution: Formation of various substituted chroman derivatives depending on the substituent used.
Applications De Recherche Scientifique
2,2-Dimethylchroman-7-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dimethylchroman-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction can modulate various biological processes and pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
- 2,2-Dimethylchroman-4-one
- 2,2-Dimethylchroman-6-carbaldehyde
- 2,2-Dimethylchroman-7-methanol
Comparison: 2,2-Dimethylchroman-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct chemical reactivity and biological activity. Compared to 2,2-Dimethylchroman-4-one, which has a ketone group, the aldehyde group in this compound makes it more reactive towards nucleophiles. Similarly, 2,2-Dimethylchroman-7-methanol, with a hydroxyl group, exhibits different reactivity and biological properties compared to the aldehyde group .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2,2-dimethyl-3,4-dihydrochromene-7-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-4-3-9(8-13)7-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
YBOYSAPIYLFSMD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(O1)C=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)


![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)



